2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN3O2. This compound is known for its unique structure, which includes a benzodiazole ring substituted with a methoxyethoxy group and an ethanamine side chain. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the methoxyethoxy group and the ethanamine side chain. The final step involves the formation of the hydrochloride salt.
Preparation of Benzodiazole Core: This step often involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Methoxyethoxy Group: This can be achieved through an etherification reaction using a suitable alkylating agent such as 2-methoxyethanol.
Formation of Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring or the side chain.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: A related compound with a similar side chain but lacking the benzodiazole ring.
2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine: A compound with a similar benzodiazole core but different substituents.
Uniqueness
2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to its specific combination of a benzodiazole ring with a methoxyethoxy group and an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2694734-99-9 |
---|---|
Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.7 |
Purity |
95 |
Origin of Product |
United States |
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